molecular formula C13H20Cl2N2O2 B3088643 [4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride CAS No. 1185473-55-5

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride

Cat. No. B3088643
CAS RN: 1185473-55-5
M. Wt: 307.21
InChI Key: AQAPROZRXVLJND-UHFFFAOYSA-N
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Description

“[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1185473-55-5 . It has a molecular weight of 307.22 . The IUPAC name for this compound is [4-(3-methylphenyl)-1-piperazinyl]acetic acid dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2.2ClH/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H . This code represents the molecular structure of the compound, indicating that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives play a significant role in the development of drugs with various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The versatility of the piperazine scaffold allows for slight modifications to the substitution pattern on the piperazine nucleus, leading to significant differences in the medicinal potential of the resulting molecules. A comprehensive review highlights the importance of piperazine-based molecules in drug discovery, emphasizing the need for further therapeutic investigations on this motif to enhance drug development processes (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Synthesis and Evaluation of D2-like Receptor Ligands

Research into the synthesis and evaluation of ligands for D2-like receptors has identified arylcycloalkylamines, including phenyl piperidines and piperazines, as key pharmacophoric groups in antipsychotic agents. This study explores the contributions of arylalkyl substituents to the potency and selectivity of binding affinity at D2-like receptors, providing insights into the development of more effective antipsychotic medications (Sikazwe et al., 2009).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Mechanism of Action

Target of Action

It is known that piperazine derivatives often interact with gaba receptors .

Mode of Action

Piperazine, a structural component of this compound, is known to act as a GABA receptor agonist . This suggests that [4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride might interact with its targets, possibly GABA receptors, leading to changes in the receptor’s activity.

properties

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAPROZRXVLJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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